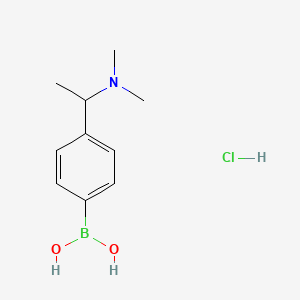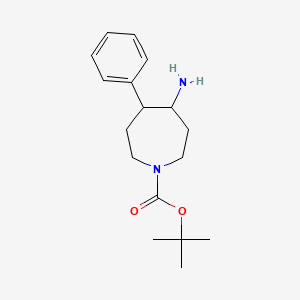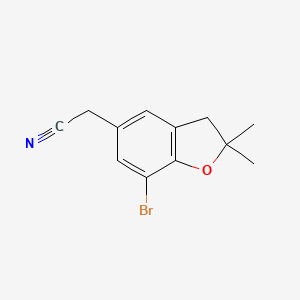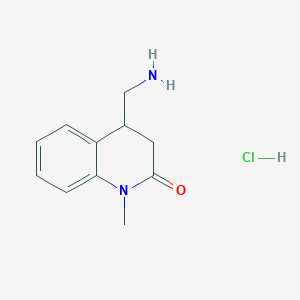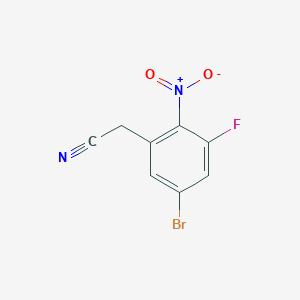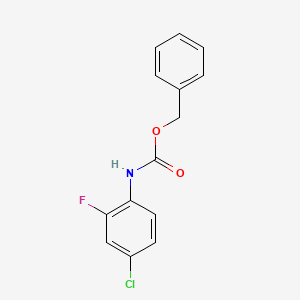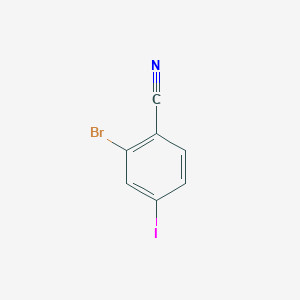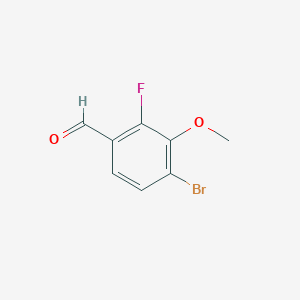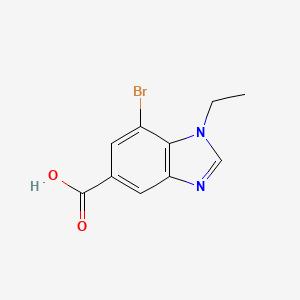
7-Bromo-1-ethyl-1,3-benzodiazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“7-Bromo-1-ethyl-1,3-benzodiazole-5-carboxylic acid” is a chemical compound with the CAS Number: 1437795-17-9 . It has a molecular weight of 269.1 and its IUPAC name is 7-bromo-1-ethyl-1H-benzo[d]imidazole-5-carboxylic acid .
Molecular Structure Analysis
The InChI code for “7-Bromo-1-ethyl-1,3-benzodiazole-5-carboxylic acid” is 1S/C10H9BrN2O2/c1-2-13-5-12-8-4-6 (10 (14)15)3-7 (11)9 (8)13/h3-5H,2H2,1H3, (H,14,15) . This code provides a specific representation of the molecule’s structure.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
A novel synthesis pathway for derivatives related to benzodiazepine highlights the utility of bromo compounds in creating pharmacologically relevant structures. The work by Kovač et al. (1981) describes a method starting from bromazepam to synthesize 7-bromo-1,3-dihydro-3-hydroxy-5-(2′-pyridyl)-2H-1,4-benzodiazepin-2-one, showcasing the compound's versatility in chemical transformations (Kovač, Belin, Fajdiga, & Sunjic, 1981).
Antimicrobial and Anticancer Activities
The compound has been utilized in the synthesis of novel thiazolo[3,2-a]benzimidazole derivatives with significant immunomodulatory and anticancer activities. Abdel‐Aziz et al. (2009) synthesized ethyl 6‐bromo‐3‐methyl‐1,3‐thiazolo[3,2‐a]benzimidazole‐2‐carboxylate, finding it to possess strong cytotoxicity against colon carcinoma and hepatocellular carcinoma cells, demonstrating its potential in cancer research (Abdel‐Aziz, Gamal-Eldeen, Hamdy, & Fakhr, 2009).
Antimicrobial Screening
Further, the compound plays a critical role in synthesizing benzofuran aryl ureas and carbamates with potential antimicrobial activities. Kumari et al. (2019) reported the synthesis of 5-bromobenzofuranyl aryl ureas and carbamates, indicating its usefulness in developing new antimicrobial agents (Kumari, Mathada, Kumar, Suda, & Basavaraja, 2019).
Safety And Hazards
Eigenschaften
IUPAC Name |
7-bromo-1-ethylbenzimidazole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-13-5-12-8-4-6(10(14)15)3-7(11)9(8)13/h3-5H,2H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYDGDSIIYVSFSG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C1C(=CC(=C2)C(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-1-ethyl-1,3-benzodiazole-5-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

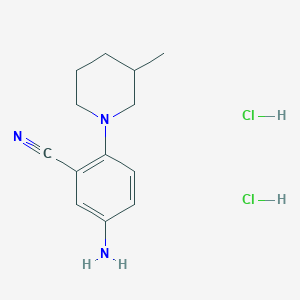
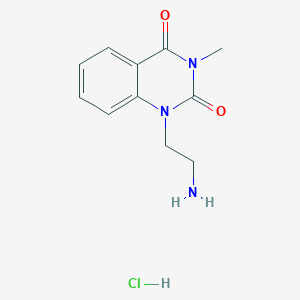
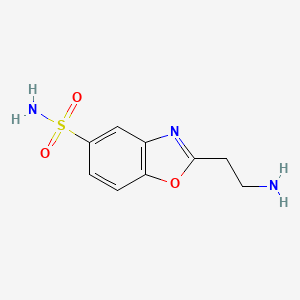
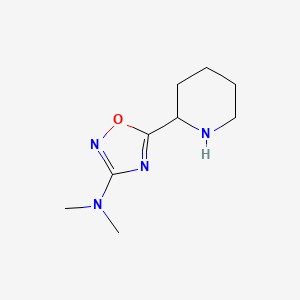
![2-[(6-amino-9H-purin-8-yl)amino]ethanol hydrobromide](/img/structure/B1379531.png)
